Cas no 95416-56-1 (methyl (E)-3-(3-methylphenyl)prop-2-enoate)

methyl (E)-3-(3-methylphenyl)prop-2-enoate structure
95416-56-1 structure
Product name:methyl (E)-3-(3-methylphenyl)prop-2-enoate
CAS No:95416-56-1
MF:C11H12O2
Molecular Weight:176.211783409119
MDL:MFCD19441320
CID:3470260
PubChem ID:10352211

methyl (E)-3-(3-methylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • METHYL 3-M-TOLYLACRYLATE
    • (E)-methyl 3-methylcinnamate
    • Ozagrel Impurity 41
    • 2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-
    • (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester
    • 2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (E)- (ZCI)
    • Methyl (2E)-3-(3-methylphenyl)-2-propenoate (ACI)
    • Methyl (E)-3-(3-tolyl)acrylate
    • Methyl (E)-3-(m-tolyl)acrylate
    • Methyl (E)-3-m-tolylacrylate
    • Methyl (E)-m-methylcinnamate
    • methyl (2E)-3-(3-methylphenyl)prop-2-enoate
    • Z24506079
    • Methyl 3-(m-tolyl)acrylate
    • SCHEMBL4084338
    • methyl (2E)-3-(m-tolyl)prop-2-enoate
    • MFCD19441320
    • CS-0046959
    • SCHEMBL2614742
    • WNPZREZPHDCWRC-VOTSOKGWSA-N
    • W11679
    • EN300-364979
    • BS-33348
    • Methyl (E)-3-(3-methylphenyl)prop-2-enoate
    • Methyl (E)-3-(m-tolyl)prop-2-enoate
    • VDA41656
    • EN300-129706
    • 95416-56-1
    • (E)-Methyl 3-(m-tolyl)acrylate
    • AKOS017260103
    • (2e)-3-(3-methylphenyl)-2-propenoicacid,methylester
    • methyl (E)-3-(3-methylphenyl)prop-2-enoate
    • MDL: MFCD19441320
    • インチ: 1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3/b7-6+
    • InChIKey: WNPZREZPHDCWRC-VOTSOKGWSA-N
    • SMILES: C(/C1C=CC=C(C)C=1)=C\C(=O)OC

計算された属性

  • 精确分子量: 176.083729621g/mol
  • 同位素质量: 176.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 26.3Ų

methyl (E)-3-(3-methylphenyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D772605-10g
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-
95416-56-1 95%
10g
$1475 2024-06-06
eNovation Chemicals LLC
D772605-250mg
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-
95416-56-1 95%
250mg
$180 2024-06-06
abcr
AB462461-1 g
(E)-Methyl 3-(m-tolyl)acrylate
95416-56-1
1g
€246.00 2023-04-21
eNovation Chemicals LLC
D772605-5g
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-
95416-56-1 95%
5g
$775 2024-06-06
Enamine
EN300-364979-1.0g
methyl (2E)-3-(3-methylphenyl)prop-2-enoate
95416-56-1 95%
1g
$157.0 2023-06-04
Enamine
EN300-364979-0.5g
methyl (2E)-3-(3-methylphenyl)prop-2-enoate
95416-56-1 95%
0.5g
$123.0 2023-06-04
Enamine
EN300-364979-100mg
methyl (2E)-3-(3-methylphenyl)prop-2-enoate
95416-56-1 95.0%
100mg
$55.0 2023-09-30
1PlusChem
1P00IJI1-2g
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-
95416-56-1 95%
2g
$435.00 2024-04-19
Aaron
AR00IJQD-500mg
2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-
95416-56-1 95%
500mg
$233.00 2024-07-18
abcr
AB462461-1g
(E)-Methyl 3-(m-tolyl)acrylate; .
95416-56-1
1g
€246.00 2025-02-21

methyl (E)-3-(3-methylphenyl)prop-2-enoate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2-[[2-(Hydroxy-κO)-3-methoxyphenyl]methylene]hydrazinecarbothioamidato… Solvents: Dimethylformamide ;  rt; 16 h, 110 °C
Reference
Thiosemicarbazone Salicylaldiminato-Palladium(II)-Catalyzed Mizoroki-Heck Reactions
Xie, Guanlei; Chellan, Prinessa; Mao, Jincheng; Chibale, Kelly; Smith, Gregory S., Advanced Synthesis & Catalysis, 2010, 352(10), 1641-1647

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Methanol ;  rt; 15 min, rt
1.2 Reagents: Acetic acid ;  rt
Reference
The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters
Gatzenmeier, Tim; Kaib, Philip S. J.; Lingnau, Julia B.; Goddard, Richard; List, Benjamin, Angewandte Chemie, 2018, 57(9), 2464-2468

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (complex with diphenylphosphine-containing FDU-mesopolymer) Solvents: Dimethylformamide ;  3 h, 100 °C
Reference
Mesostructured polymer-supported diphenylphosphine-palladium complex: An efficient and recyclable catalyst for Heck reactions
Yao, Chengfu; Li, Haigang; Wu, Haihong; Liu, Yueming; Wu, Peng, Catalysis Communications, 2009, 10(7), 1099-1102

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (polystyrene-supported) Solvents: Dimethylformamide ,  Toluene ,  Water ;  20 h, 100 °C
Reference
Reusable polystyrene-supported Pd catalyst for Mizoroki-Heck reactions with extremely low amounts of supported Pd
Diebold, Carine; Schweizer, Stephane; Becht, Jean-Michel; Le Drian, Claude, Organic & Biomolecular Chemistry, 2010, 8(21), 4834-4836

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Poly(methyl acrylate) (Pd(II) complex grafted cellulose) Solvents: Dimethylformamide ;  5 h, 130 °C
Reference
Poly(hydroxamic acid) palladium catalyst for heck reactions and its application in the synthesis of Ozagrel
Sarkar, Shaheen M.; Rahman, Lutfor Md.; Chong, Kwok Feng; Yusoff, Mashitah Mohd, Journal of Catalysis, 2017, 350, 103-110

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium (dibenzylideneacetone-containing complexes with diphenylhosphine-functionalized chloromethylated polystyrene) Solvents: Dimethylformamide ,  Toluene ,  Water ;  20 h, 100 °C; 100 °C → rt
Reference
Mizoroki-Heck reactions of methyl acrylate in presence of a palladated rasta resin
Derible, Antoine; Becht, Jean-Michel; Le Drian, Claude, Tetrahedron Letters, 2013, 54(32), 4207-4209

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium bromide Solvents: Dimethylformamide ;  12 h, 130 °C
Reference
A practical, chemoselective approach to O-methylation of carboxylic acids with dimethyl malonate
Mao, Jincheng; Liu, Defu; Li, Yongming; Zhao, Jinzhou; Rong, Guangwei; et al, Tetrahedron, 2015, 71(48), 9067-9072

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cerium palladium oxide (Ce0.91Pd0.09O2) (oxygen-deficient) Solvents: Dimethylformamide ;  3 h, 130 °C
Reference
Pd0.09Ce0.91O2-δ: A sustainable ionic solid-solution precatalyst for heterogeneous, ligand free Heck coupling reactions
Mpungose, Philani P.; Sehloko, Neo I.; Dasireddy, Venkata D. B. C.; Mahadevaiah, Narayanappa; Maguire, Glenn E.; et al, Molecular Catalysis, 2017, 443, 60-68

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethanol ;  24 h, 25 °C
Reference
Mizoroki-Heck coupling reactions of arenediazonium tetrafluoroborate salts catalyzed by aluminum hydroxide-supported palladium nanoparticles
Li, Xing; Wang, Li-Chao; Chang, Hong-Hong; Zhang, Cong-Xia; Wei, Wen-Long, Applied Catalysis, 2013, 462, 462-463

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (diarylphosphinopolystyrene-supported) ,  Chlorobis(3-methylphenyl)phosphine (reaction products with Merrifield resin, palladium complex) Solvents: Acetonitrile ;  20 h, 80 °C
Reference
Development of efficient and reusable diarylphosphinopolystyrene-supported palladium catalysts for C-C bond forming cross-coupling reactions
Schweizer, Stephane; Becht, Jean-Michel; Le Drian, Claude, Advanced Synthesis & Catalysis, 2007, 349(7), 1150-1158

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Ferric chloride hexahydrate ,  6,6′-Dimethyl[1,1′-biphenyl]-2,2′-diamine Solvents: Dimethylformamide ;  24 h, 135 °C
Reference
Iron-catalysed Mizoroki-Heck reaction using 2,2'-diamino-6,6'-dimethylbiphenyl as the ligand
Wang, Xiu-Ren; Chen, Fan, Journal of Chemical Research, 2010, 34(12), 714-716

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Dimethylformamide ,  Water ;  2 h, 50 °C
Reference
Regioselective Heck reaction catalyzed by Pd nanoparticles immobilized on DNA-modified MWCNTs
Hajipour, Abdol R.; Khorsandi, Zahra; Farrokhpour, Hossein, RSC Advances, 2016, 6(64), 59124-59130

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids
Liu, Xian; Liu, Song; Wang, Quanjun; Zhou, Gang; Yao, Lin; et al, Organic Letters, 2020, 22(8), 3149-3154

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium chloride ,  2304879-10-3 Solvents: Dimethylformamide ;  30 min, 90 °C
1.2 3.5 h, 125 °C
Reference
Bis(imidazolium) chloride based on 1,2-phenylenediamine as efficient ligand precursor for palladium-catalyzed Mizoroki-Heck cross-coupling reaction
Takallou, Ahmad; Habibi, Azizollah ; Halimehjani, Azim Ziyaei; Balalaie, Saeed, Journal of Organometallic Chemistry, 2019, 888, 24-28

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
Reference
Oxoammonium-Mediated Allylsilane-Ether Coupling Reaction
Carlet, Federica; Bertarini, Greta; Broggini, Gianluigi ; Pradal, Alexandre ; Poli, Giovanni, European Journal of Organic Chemistry, 2021, 2021(15), 2162-2168

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ;  12 h, 100 °C; 100 °C → rt
Reference
Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its properties
Arisawa, Mitsuhiro; Hamada, Masahiro; Takamiya, Ikuko; Shimoda, Masahiko; Tsukamoto, Shiro; et al, Advanced Synthesis & Catalysis, 2006, 348(9), 1063-1070

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Benzenemethanamine, N,N-dibutyl-4-ethenyl-, polymer with ethenylbenzene and (4-e… (palladium complexes) Solvents: Dimethylformamide ;  20 h, 100 °C
Reference
A bifunctional palladated rasta resin for Mizoroki-Heck reactions
Derible, Antoine; Yang, Yun-Chin; Toy, Patrick H.; Becht, Jean-Michel; Drian, Claude Le, Tetrahedron Letters, 2014, 55(31), 4331-4333

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[[(1,2-dihydro-2-methyl-1-oxo-4-phthalazinyl)methylh… Solvents: Dimethylformamide ;  100 °C
Reference
Ferrocenyl-palladium complexes in cross-coupling reactions: a comparative study
Nagy, Tibor Zs.; Csampai, Antal; Kotschy, Andras, Tetrahedron, 2005, 61(41), 9767-9774

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium, dichloro[2-(diphenylphosphino-κP)-N,N-dimethyl-1H-pyrrol-1-amine-κNN1… Solvents: Dimethylformamide ;  1 h, reflux
Reference
Synthesis of [N,P] ligands based on pyrrole. Application to the total synthesis of arnottin I
Suarez-Meneses, Jesus V.; Bonilla-Reyes, Edgar; Ble-Gonzalez, Ever A.; Ortega-Alfaro, M. Carmen; Toscano, Ruben Alfredo; et al, Tetrahedron, 2014, 70(7), 1422-1430

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Silver trifluoroacetate Catalysts: Palladium chloride Solvents: Acetonitrile ;  24 h, 60 °C
Reference
Pd(II)-catalyzed oxidative Heck-type reaction of triarylphosphines with alkenes via carbon-phosphorus bond cleavage
Ma, Ming-Tao; Lu, Jian-Mei, Tetrahedron, 2013, 69(9), 2102-2106

methyl (E)-3-(3-methylphenyl)prop-2-enoate Raw materials

methyl (E)-3-(3-methylphenyl)prop-2-enoate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:95416-56-1)methyl (E)-3-(3-methylphenyl)prop-2-enoate
A1194113
Purity:99%
はかる:5g
Price ($):503.0